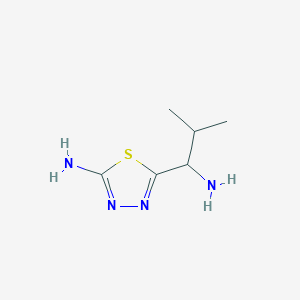
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt is a chemical compound with the molecular formula C32H49NNa2O10 and a molecular weight of 653.712 g/mol This compound is a derivative of lithocholic acid, a bile acid found in the liver
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt typically involves the glucuronidation of glycolithocholic acid. This process can be carried out using enzymes such as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to glycolithocholic acid . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material and in the study of bile acid metabolism.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for its potential therapeutic effects and as a biomarker for liver function.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways. It is known to bind to bile acid receptors and transporters, influencing various physiological processes. The glucuronidation of glycolithocholic acid enhances its solubility and excretion, facilitating its role in detoxification and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithocholic Acid: The parent compound of Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt.
Glycocholic Acid: Another bile acid derivative with similar properties.
Taurocholic Acid: A bile acid conjugated with taurine, differing in its amino acid component.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and excretion. This modification distinguishes it from other bile acid derivatives and contributes to its distinct biological and chemical properties .
Eigenschaften
CAS-Nummer |
75672-15-0 |
|---|---|
Molekularformel |
C₃₂H₄₉NNa₂O₁₀ |
Molekulargewicht |
653.71 |
Synonyme |
(3α,5β)-24-[(Carboxymethyl)amino]-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)



